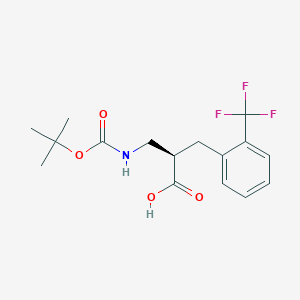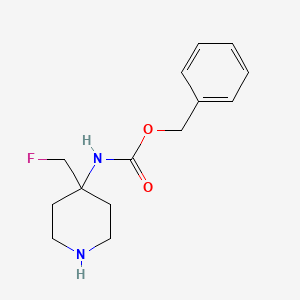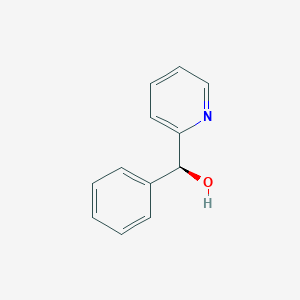![molecular formula C19H18ClN3O2S2 B12958988 ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)
ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[75002,7]tetradeca-1(9),2(7),13-triene-5-carboxylate is a complex organic compound with a unique polycyclic structure This compound is characterized by its multiple ring systems, including a triazatricyclo framework, and the presence of sulfur and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocodimerization of cyclohepta-1,3,5-triene with spiro[cyclopropane-1,7′-norborna-2,5-diene] in the presence of titanium complexes as catalysts . This reaction affords high yields of the desired polycyclic compounds.
Industrial Production Methods
the use of metal complex catalysis, such as titanium complexes, is a promising approach for large-scale synthesis due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazatricyclo framework.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Aplicaciones Científicas De Investigación
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[750
Chemistry: The compound’s unique structure makes it a valuable subject for studying polycyclic compound synthesis and reactivity.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.
Industry: Its chemical properties can be utilized in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism by which ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate exerts its effects is not well-documented. its molecular targets and pathways likely involve interactions with specific enzymes or receptors due to its complex structure. Further research is needed to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide
- 2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Uniqueness
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate is unique due to its specific polycyclic structure and the presence of both sulfur and chlorine atoms. This combination of features distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H18ClN3O2S2 |
|---|---|
Peso molecular |
420.0 g/mol |
Nombre IUPAC |
ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-2-25-19(24)23-8-7-12-14(10-23)27-18-16(12)17(21-9-15(26)22-18)11-5-3-4-6-13(11)20/h3-6H,2,7-10H2,1H3,(H,22,26) |
Clave InChI |
YIWBARFOCMRJGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NCC(=S)N3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
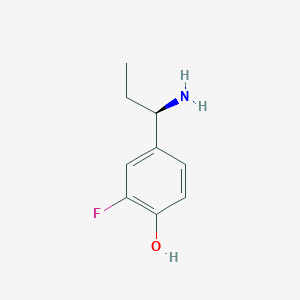

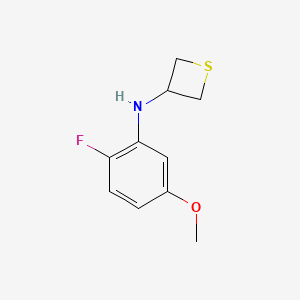
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)
